molecular formula C8H12O4 B2507353 (S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one CAS No. 1193523-95-3

(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B2507353
CAS No.: 1193523-95-3
M. Wt: 172.18
InChI Key: OVTNSAGYNLKXNZ-ZETCQYMHSA-N
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Description

(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one ( 1193523-95-3) is a chiral spirocyclic compound of significant importance in organic synthesis and pharmaceutical research. It serves as a versatile and high-value building block for the construction of optically active drug molecules . Its specific stereochemistry and functional groups make it particularly suitable for early-stage discovery and development of innovative drugs . Primary Research Applications: This compound is critically employed as a chiral intermediate in the development of Central Nervous System (CNS) therapeutics, including potential antidepressants and anti-anxiety drugs, where its rigid spirocyclic structure can be essential for biological activity . It is also utilized in the synthesis of complex natural product cores, such as those found in certain terpenoids or alkaloids, and has shown potential in the structural optimization of antibiotics and the development of anti-tumor or anti-inflammatory natural product derivatives . Furthermore, the ketal moiety within its structure offers strategic utility in prodrug design, particularly for creating colon-targeted drug delivery systems, where the ketal can remain stable through the gastrointestinal tract and release the active drug moiety upon specific conditions in the colon . Specifications: • CAS Number: 1193523-95-3 • Molecular Formula: C8H12O4 • Molecular Weight: 172.18 g/mol • MDL Number: MFCD29920258 • Storage: Store in a dry, cool place at room temperature . Handling and Safety: This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for personal medical or household use . Please refer to the Safety Data Sheet (SDS) for detailed handling information. General safety precautions include using personal protective equipment, avoiding breathing dust/fume, and washing hands thoroughly after handling .

Properties

IUPAC Name

(7S)-7-hydroxy-1,4-dioxaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h7,10H,1-5H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTNSAGYNLKXNZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C[C@@H](C1=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the desired spirocyclic compound with high yield and selectivity . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of starting materials, and implementing purification techniques to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with molecular targets through its hydroxyl and carbonyl functional groups. These interactions can lead to the formation of hydrogen bonds, covalent bonds, or other types of chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between (S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one and its analogs are summarized below:

Table 1: Comparative Analysis of Spirocyclic Dioxolane Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications References
1,4-Dioxaspiro[4.5]decan-8-one None (Parent compound) 156.18 Versatile intermediate in drug synthesis
This compound 7-OH (S-configuration) 170.21* Chiral building block for enantioselective synthesis
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one 7-CH₃ 170.21 Intermediate in liquid crystals and pesticides
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one 6,6-(CH₃)₂ 184.23 High thermal stability; used in specialty chemicals
(S)-2-Fluoro-1,4-dioxaspiro[4.5]decan-8-one 2-F (S-configuration) 174.17 Fluorinated analog for radiopharmaceuticals
8,8-Difluoro-1,4-dioxaspiro[4.5]decane 8,8-F₂ 178.17 Enhanced electrophilicity for fluorination reactions
7-Acetyl-1,4-dioxaspiro[4.5]decan-8-one 7-COCH₃ 198.22 Acetylated derivative for functionalization
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one 7-O-NHPh (R-configuration) 279.31 Experimental intermediate in organocatalysis

*Molecular weight calculated based on parent compound (C₈H₁₂O₃, 156.18) + hydroxyl group (+16.00).

Key Comparisons

Functional Group Influence :

  • The hydroxyl group in this compound enhances hydrogen-bonding capacity, making it suitable for asymmetric catalysis . In contrast, methyl (7-Methyl-) and acetyl (7-Acetyl-) derivatives improve lipophilicity, favoring applications in hydrophobic matrices like liquid crystals .
  • Fluorinated analogs (e.g., 2-Fluoro-, 8,8-Difluoro-) exhibit increased electrophilicity and metabolic stability, critical for radiopharmaceuticals .

Stereochemical Impact: The (S)-configuration at the 7-position distinguishes the target compound from its (R)-enantiomer and racemic mixtures. For example, (R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one shows divergent reactivity in organocatalytic pathways .

Synthetic Accessibility: The parent compound (1,4-Dioxaspiro[4.5]decan-8-one) is synthesized via acid-catalyzed deketalization (65%→80% yield optimization) . Fluorinated derivatives are prepared using halogen-transfer reagents like XtalFluor-M or enantioselective organocatalysis (94% ee for (S)-2-Fluoro-) . Hydroxy and acetyl derivatives may involve Grignard additions or enzymatic resolution (e.g., lipase AK for (7S,8R)-7-hydroxy-7-methyl-) .

Thermal and Chemical Stability :

  • 6,6-Dimethyl- and 7-Methyl- derivatives demonstrate enhanced stability due to steric hindrance, enabling high-temperature applications .

Biological Activity

(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and the presence of hydroxyl and carbonyl functional groups. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its reactivity and biological interactions. The molecular formula is C8H12O4C_8H_{12}O_4, and it has a molecular weight of 172.18 g/mol. The compound appears as a white crystalline solid with a melting point ranging from 70 to 73 °C and is soluble in organic solvents such as chloroform and methanol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and covalent interactions facilitated by its hydroxyl and carbonyl groups. These interactions can modulate enzyme activity or receptor binding, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial in treating diseases like cancer or liver fibrosis.
  • Receptor Binding : It can bind to receptors that play roles in inflammatory responses or pain pathways, potentially offering therapeutic benefits in analgesia.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle regulation. For instance, spirocyclic compounds are often evaluated for their cytotoxic effects on various cancer cell lines.

Analgesic Properties

Preliminary investigations suggest that this compound may have analgesic properties, making it a candidate for pain management therapies.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Activities
1,4-Dioxaspiro[4.5]decan-8-oneDioxaspiro frameworkLacks hydroxyl group; lower reactivity
2,8-Diazaspiro[4.5]decan-1-oneSpirocyclic structure with nitrogenExhibits different biological activities
1-Thia-4,8-diazaspiro[4.5]decan-3-oneIncorporates sulfurUnique interactions due to sulfur presence

The presence of the hydroxyl group at the 7-position in this compound enhances its chemical reactivity and potential for forming hydrogen bonds compared to its analogs.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antitumor Activity : A study demonstrated that spirocyclic compounds can induce cell cycle arrest in cancer cells by increasing the expression of pro-apoptotic proteins (Shin et al., 2019).
  • Inflammatory Response Modulation : Research indicated that spirocyclic derivatives could modulate chemokine receptor activity, influencing leukocyte recruitment in inflammatory diseases (Henderson & Iredale et al., 2007).

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